(2-Bromo-5-isobutoxyphenyl)methanol
Description
(2-Bromo-5-isobutoxyphenyl)methanol is a brominated aromatic alcohol featuring a methanol group (-CH2OH) attached to a phenyl ring substituted with bromine at position 2 and an isobutoxy group (-OCH2CH(CH2)2) at position 4. The compound’s synthesis likely follows established methods for analogous bromophenyl derivatives, involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
[2-bromo-5-(2-methylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)7-14-10-3-4-11(12)9(5-10)6-13/h3-5,8,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNXMFKDYZDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Bromo-5-isobutoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C12H15BrO
- Molecular Weight : 273.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a bromine substituent and an isobutoxy group attached to a phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with bromine substitutions often enhance the efficacy against bacterial strains due to their ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| (2-Bromo-4-methylphenol) | Escherichia coli | 16 µg/mL |
| (4-Isobutoxyphenol) | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research has demonstrated that similar phenolic compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : It may interact with specific receptors, modulating signaling pathways related to inflammation and immune response.
- Oxidative Stress Reduction : Phenolic compounds are known to scavenge free radicals, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the anticancer properties of several brominated phenols, including derivatives of this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.- Cell Line Used : MDA-MB-231 (breast cancer)
- Findings : Induced apoptosis with an IC50 value of 25 µM.
-
Inflammation Model :
In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.- Measurement Method : Plethysmometry
- Results : 50% reduction in edema at a dose of 10 mg/kg.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Bromo-5-isobutoxyphenyl)methanol with key structural analogs, highlighting differences in molecular weight, substituents, and solubility:
Key Observations:
- Molecular Weight: The target compound’s molecular weight (~259.14) is intermediate between the lighter (4-Bromo-2-methylphenyl)methanol (201.06) and the heavier (2-Bromo-5-iodophenyl)methanol (313.93). The isobutoxy group contributes additional mass compared to methyl or iodo substituents.
- Substituent Effects: Isobutoxy vs. Iodo: The isobutoxy group (electron-donating, bulky) at position 5 in the target compound contrasts with the electron-withdrawing iodine in (2-Bromo-5-iodophenyl)methanol. This difference likely enhances the target’s lipophilicity and alters its reactivity in nucleophilic substitutions . Isobutoxy vs. Positional Isomerism: (4-Bromo-2-methylphenyl)methanol demonstrates how substituent positioning (bromine at position 4 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
